molecular formula C17H16N2O6 B149351 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester CAS No. 96686-59-8

7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester

Cat. No. B149351
CAS RN: 96686-59-8
M. Wt: 344.32 g/mol
InChI Key: ZNVIONHAFVXWEA-UHFFFAOYSA-N
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Description

“7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” is a chemical compound with the molecular formula C17H16N2O6. It is a fluorescent probe that is reactive towards primary amine groups on proteins, peptides, antibodies, and other biomolecules .


Molecular Structure Analysis

The molecular structure of “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” is characterized by its molecular formula C17H16N2O6. The compound has an average mass of 344.319 Da and a monoisotopic mass of 344.100830 Da .


Chemical Reactions Analysis

The chemical reactions involving “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” are complex and involve various stages . Unfortunately, the specific details of these reactions are not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” include a density of 1.4±0.1 g/cm3, a boiling point of 552.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.3±3.0 kJ/mol and a flash point of 287.8±32.9 °C .

Scientific Research Applications

Fluorescent Labeling in High-Performance Liquid Chromatography

7-Dimethylaminocoumarin derivatives, such as 7-(diethylamino)coumarin-3-carboxylic acid succinimidyl ester, have been used as sensitive fluorescent derivatization reagents in high-performance liquid chromatography (HPLC). These derivatives enable the detection of amino acids and oligopeptides at femtomole levels, showcasing their high sensitivity and utility in analytical chemistry (Liu, Wang, Liang, & Zhang, 2001).

Photophysical Studies for Microenvironments

Photophysical studies of 7-DCCAE (a derivative of 7-dimethylaminocoumarin) in different microenvironments like reverse micelles have been explored. These studies help in understanding the dynamics and properties of these compounds under various conditions, which is significant for applications in biochemistry and materials science (Maity, Chatterjee, & Seth, 2014).

Probing Side Reactions in Antibody-Drug Conjugation

In a study focusing on the stability of antibody-drug conjugates, a succinimidyl ester analog of dimethylaminocoumarin was used to investigate potential side reactions during the conjugation process. This research highlights the role of these compounds in enhancing our understanding of drug stability and reaction mechanisms in pharmaceutical development (Chih, Gikanga, Yang, & Zhang, 2011).

Synthesis of Fluorescent Derivatization Reagents

Research into the synthesis of fluorescent derivatization reagents based on 7-dimethylaminocoumarin derivatives has been conducted to improve the sensitivity and effectiveness of various analytical techniques. These compounds have been shown to be effective in labeling and detecting carboxylic acids in HPLC (Takechi, Kamada, & Machida, 1996).

Development of Novel Fluorescent Reagents

The synthesis and spectroscopic study of novel fluorescent reagents, such as N-(7-Dimethylamino-4-methyl-3-coumarinyl)-maleimide, have been explored. These studies aim to find new compounds with improved properties for use in biochemical assays and fluorescence spectroscopy (Machida, Ushijima, Takahashi, & Kanaoka, 1977).

Application in Spaceflight Missions

One of the unique applications of succinimidyl ester derivatives of coumarin involves the use of Pacific Blue™ succinimidyl ester in microchip capillary electrophoresis with laser-induced fluorescence detection. This research is aimed at developing sensitive techniques for organic chemical analysis in spaceflight missions (Stockton, Mora, Cable, Davenport, Tilley, & Willis, 2013).

Surface Chemistry and Activation Studies

Studies on the activation of acid terminal groups on modified surfaces using succinimidyl ester chemistry have been conducted. These studies are crucial for the development of advanced materials and devices in fields like bioengineering and nanotechnology (Sam et al., 2010).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-18(2)11-3-4-12-10(7-16(22)24-13(12)9-11)8-17(23)25-19-14(20)5-6-15(19)21/h3-4,7,9H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVIONHAFVXWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242389
Record name N-Succinimidyl-7-dimethylaminocoumarin-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester

CAS RN

96686-59-8
Record name N-Succinimidyl-7-dimethylaminocoumarin-4-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl-7-dimethylaminocoumarin-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID SUCCINIMIDYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6B7Z57XYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
RW Sabnis - 2015 - books.google.com
A COMPLETE, UP-TO-DATE RESOURCE OF INFORMATION ON MORE THAN 150 FLUORESCENT DYES AND PROBES Handbook of Fluorescent Dyes and Probes is the most …
Number of citations: 114 books.google.com
G Lawrie, L Grøndahl, B Battersby, I Keen… - Langmuir, 2006 - ACS Publications
The ability to control the surface properties and subsequent colloidal stability of dispersed particles has widespread applicability in many fields. Sub-micrometer fluorescent silica …
Number of citations: 25 pubs.acs.org
S Shinde, JK Binder, B Goyal, B Woodrum… - Peptide …, 2014 - Wiley Online Library
Specific helix–helix interactions underpin the correct assembly of multipass membrane proteins. Here, we show that a designed buried salt bridge mediates heterodimer formation of …
Number of citations: 1 onlinelibrary.wiley.com
R Zimmerman, L Basabe-Desmonts… - Journal of materials …, 2005 - pubs.rsc.org
… (a) Red Al, toluene, 40 C, (b) Dansyl chloride, 7-dimethylaminocoumarin-4-acetic acid succinimidyl ester, or 5-(and 6-)-carboxytetramethylrhodamine, succinimidyl ester, acetonitrile, rt. (…
Number of citations: 58 pubs.rsc.org
JR Silvius - Biophysical journal, 2003 - cell.com
… - (DMCA-) and fluorescein-labeled PEs were synthesized by reacting 5 μmol PE with 10 μmol each of triethylamine and either 7-dimethylaminocoumarin-4-acetic acid succinimidyl ester …
Number of citations: 174 www.cell.com
MT Lehto - 2001 - atrium.lib.uoguelph.ca
Many eukaryotic proteins are anchored to the cell surface by a glycosylphosphatidylinositol (GPI) moiety. One of these proteins, the enzyme ecto-5'-nucleotidase (5'-NTase), was …
Number of citations: 4 atrium.lib.uoguelph.ca
KE Beatty - 2008 - search.proquest.com
Many strategies have been described for identifying proteins isolated from tissues, cells, or organelles, but the cellular proteome undergoes complex dynamic changes in response to …
Number of citations: 2 search.proquest.com
L Basabe-Desmonts, DN Reinhoudt… - … Methods for Chemical …, 2009 - Springer
… Two binding molecules (benzenesulfonyl chloride and p-isopropylphenyl isocyanate) and three fluorophores (dansyl chloride, 7-dimethylaminocoumarin-4-acetic acid succinimidyl ester…
Number of citations: 2 link.springer.com
M Burke, PJ O'Sullivan, GV Ponomarev… - Analytica chimica …, 2007 - Elsevier
Quenching of phosphorescent platinum(II) and palladium(II) coproporphyrin (MeCP) labelled oligonucleotides was investigated. Strong hybridization-specific quenching was observed …
Number of citations: 11 www.sciencedirect.com
C Mayer, TGM Schalkhammer - Analytical Biotechnology, 2002 - Springer
Fluorescence is a spectrochemical analysis method in which the molecules of the analyte are excited by irradiation at a certain wavelength and the emitted radiation at a longer …
Number of citations: 2 link.springer.com

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